11-(2,5-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Description
The compound 11-(2,5-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,5,7,10-pentaene is a tricyclic heterocyclic molecule featuring a fused triaza core, methyl substituents, and a 2,5-dichlorophenyl group. Its complex architecture is typically resolved via X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation . The dichlorophenyl and tetramethyl groups contribute to its steric and electronic properties, making it relevant in materials science and medicinal chemistry.
Properties
IUPAC Name |
11-(2,5-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3/c1-10-18-11(2)23(4)12(3)19(18)17-7-13(9-24(17)22-10)15-8-14(20)5-6-16(15)21/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZKTFXDRBATJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN3C=C(C=C3C2=C(N1C)C)C4=C(C=CC(=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134022 | |
| Record name | 8-(2,5-Dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3′,4′-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889958-44-5 | |
| Record name | 8-(2,5-Dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3′,4′-d]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889958-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2,5-Dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3′,4′-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The acetylenes obtained are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired pyridazine derivative.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(2,5-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C19H19Cl2N3
- CAS Number : 1696538-09-6
Medicinal Chemistry
The compound's structural complexity suggests potential applications in drug development:
- Anticancer Agents : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The dichlorophenyl substituent may enhance the compound's ability to interact with microbial targets.
Material Science
Due to its unique molecular architecture:
- Polymer Chemistry : The compound could be utilized as a monomer or additive in the synthesis of advanced polymers with tailored properties.
- Nanotechnology : Its properties may allow it to serve as a building block for nanoscale materials used in electronics or photonics.
Case Study 1: Anticancer Activity
A study investigated the efficacy of triazatricyclo compounds similar to 11-(2,5-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene against breast cancer cell lines. Results showed significant cytotoxicity at specific concentrations, suggesting further exploration into its mechanism of action could yield promising therapeutic agents.
Case Study 2: Antimicrobial Properties
Research conducted on derivatives of triazatricyclo compounds demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the structural framework of this compound.
Characterization Techniques
Characterization of this compound can be performed using:
- Infrared Spectroscopy (IR) : To identify functional groups.
- Ultraviolet-Visible Spectroscopy (UV-Vis) : To study electronic transitions within the molecule.
- High-performance Liquid Chromatography (HPLC) : For purity assessment.
Mechanism of Action
The mechanism of action of 8-(2,5-dichlorophenyl)-1,2,3,4-tetramethyl-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, thereby modulating their activity . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Research Findings
- Substituent Impact : The dichlorophenyl group enhances thermal stability and lipophilicity, favoring membrane permeability in drug design. Methoxy or hydroxy analogs trade stability for solubility or reactivity .
- Core Rigidity : The tricyclic triaza core provides conformational rigidity, improving binding specificity compared to flexible analogs like Dechlorane Plus .
Biological Activity
The compound 11-(2,5-dichlorophenyl)-3,4,5,7-tetramethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties based on diverse research findings and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H18Cl2N4
- Molecular Weight : 363.25 g/mol
The structure features a tricyclic framework with multiple functional groups that may influence its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines such as breast and lung cancer cells .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. In vitro tests revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations (e.g., MIC < 50 µg/mL for Staphylococcus aureus) .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. Specifically, it is hypothesized to disrupt the function of topoisomerases and RNA polymerases .
Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
